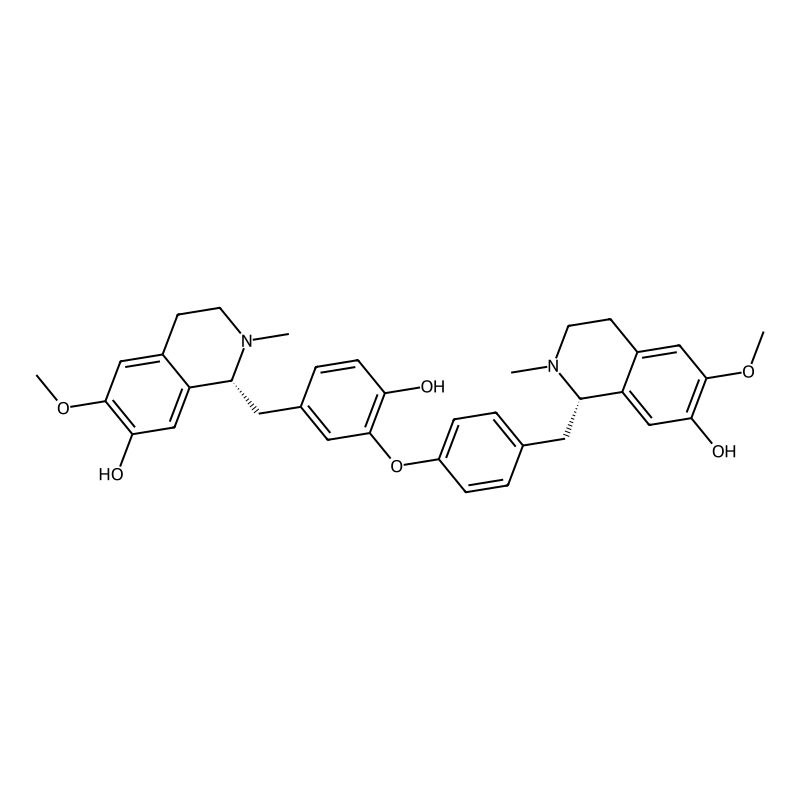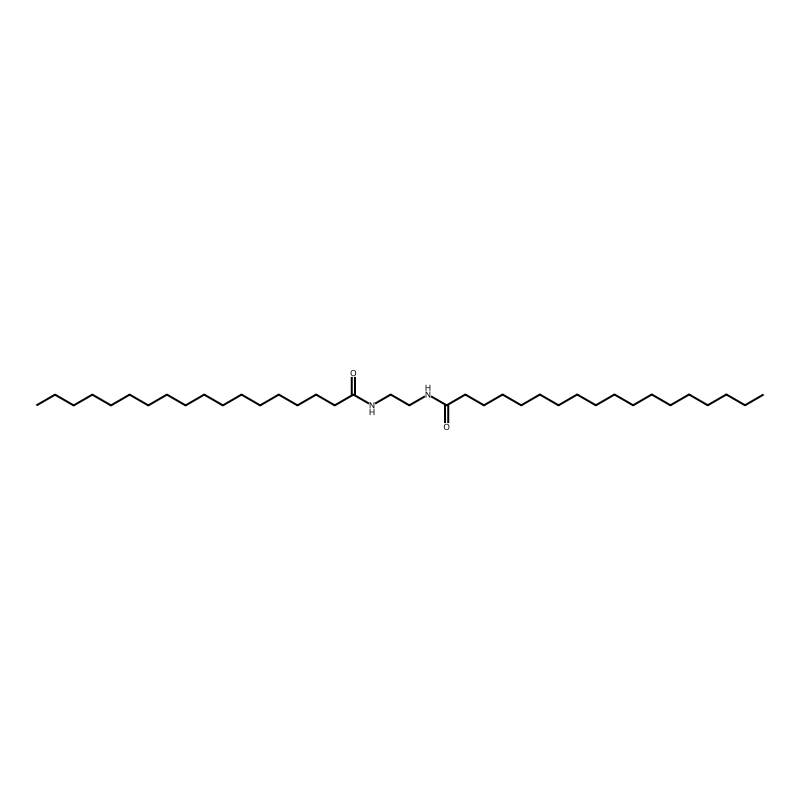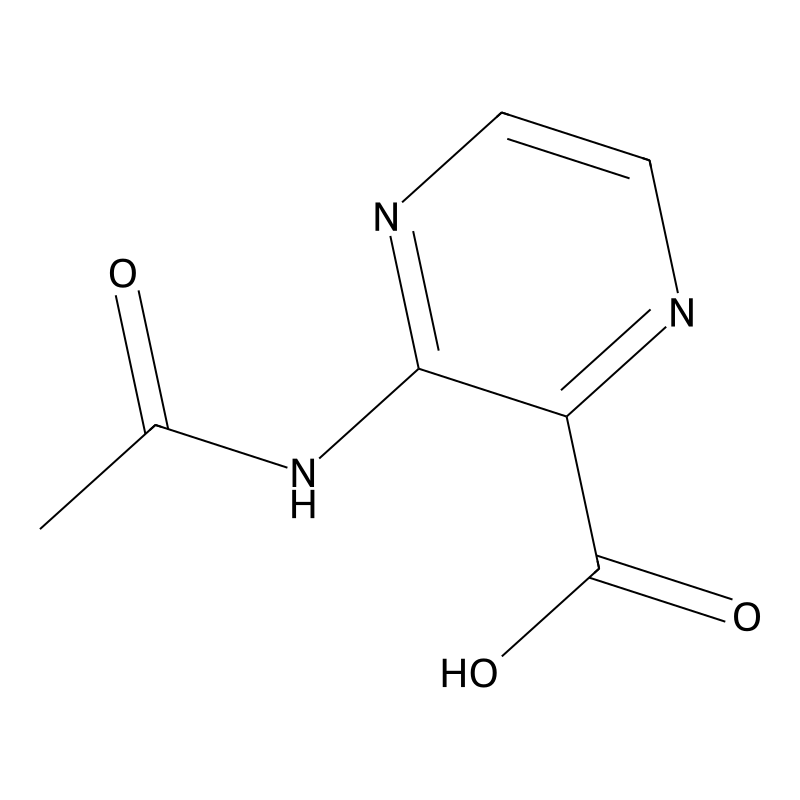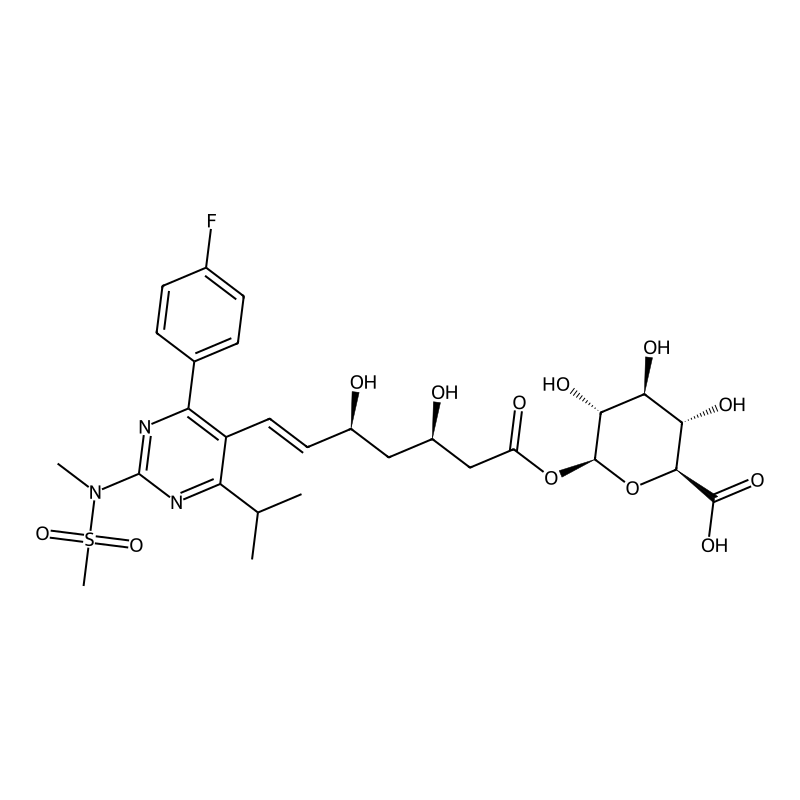Dodecylbenzenesulfonyl Azide
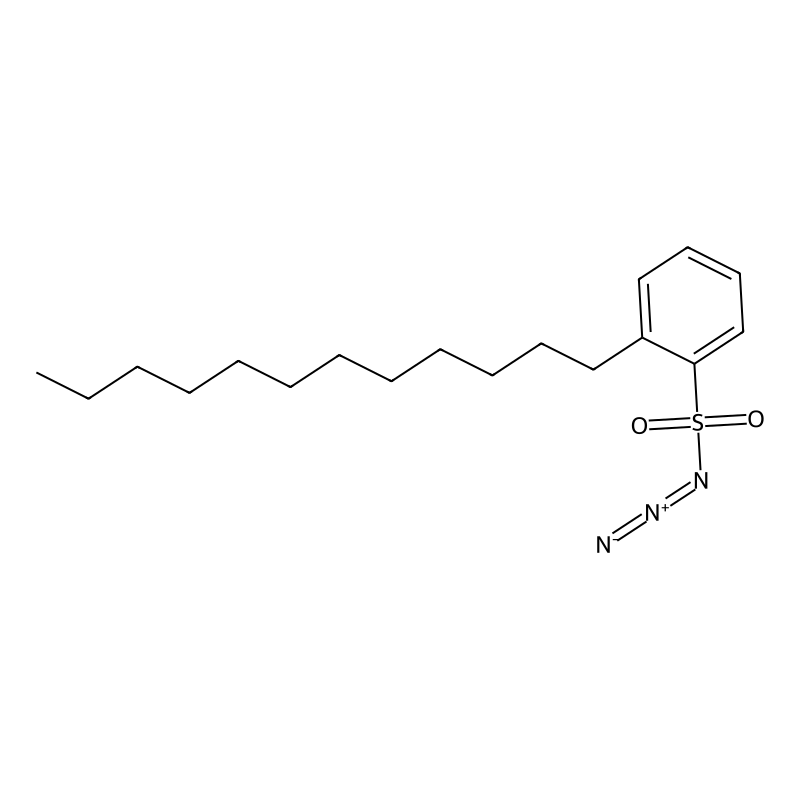
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diazo Transfer Agent
DBSA is a safer alternative to commonly used diazo transfer agents like p-toluenesulfonyl azide (TosAz). TosAz, while effective, has significant drawbacks. It exhibits shock sensitivity similar to the explosive tetryl and possesses comparable explosive power to TNT []. In contrast, DBSA displays no shock sensitivity at the highest test levels and boasts a lower heat of decomposition []. This makes DBSA a safer option for researchers working with diazonium salts.
Diazonium salts are important intermediates in organic synthesis. They are used in a variety of reactions, including the Sandmeyer reaction, which converts them to aryl halides, and the Gomberg-Bachmann reaction, which allows for the formation of arynes []. DBSA facilitates the transfer of the diazo group from itself to various substrates, enabling the formation of these valuable intermediates.
The origin of DBSA is likely within the field of organic synthesis, particularly in the development of new reagents for reactions involving azides. While not a naturally occurring compound, DBSA holds significance in scientific research due to its properties as a versatile azide transfer reagent [].
Molecular Structure Analysis
DBSA possesses a key structural feature: the azide group (N₃). This group is highly reactive due to the presence of three nitrogen atoms linked together by strong covalent bonds. Additionally, DBSA has a dodecyl chain (C₁₂H₂₅) attached to a benzene ring (C₆H₆) linked to a sulfonyl group (SO₂). The dodecyl chain provides hydrophobic character, while the sulfonyl group can influence the reactivity of the azide group [].
Chemical Reactions Analysis
One of the primary applications of DBSA is its role as a reagent in organic synthesis. A notable reaction involving DBSA is its use in the synthesis of other azides. The azide group of DBSA can be readily transferred to various organic molecules under suitable reaction conditions [].
A representative example is the reaction of DBSA with an alcohol (ROH) to form an organic azide (RN₃) in the presence of a catalyst:
DBSA + ROH → RN₃ + C₁₂H₂₅SO₃H (Eq. 1) []
Here, the azide group is transferred from DBSA to the alcohol (ROH), forming the desired organic azide (RN₃) and dodecylbenzenesulfonic acid (C₁₂H₂₅SO₃H) as a byproduct.
Decomposition of DBSA can potentially occur under strong heating or exposure to light, releasing nitrogen gas (N₂) and other decomposition products. The specific products and reaction conditions require further investigation [].
Physical And Chemical Properties Analysis
Limited data exists on the specific physical and chemical properties of DBSA. Due to the presence of the long dodecyl chain, it is expected to be a hydrophobic oil-like liquid at room temperature. Information on melting point, boiling point, and solubility is not readily available in scientific literature.
Dodecylbenzenesulfonyl azide primarily functions as a diazo transfer reagent. It facilitates the conversion of carboxylic acids and other substrates into their corresponding diazo derivatives. The general reaction mechanism involves the generation of nitrogen gas upon thermal or chemical decomposition of the azide group, leading to the formation of reactive intermediates that can participate in further reactions such as cyclopropanation and N-H insertion .
Dodecylbenzenesulfonyl azide can be synthesized through several methods:
- Reaction with Sodium Azide: The most common method involves reacting dodecylbenzenesulfonyl chloride with sodium azide in an appropriate solvent. This method typically yields a mixture of isomers .
- Solid-Phase Synthesis: It can also be produced using solid-phase synthesis techniques that involve palladium-catalyzed reactions .
- Aqueous Solutions: Recent advancements have explored cost-effective methods using aqueous solutions for the synthesis of related sulfonyl azides, suggesting potential adaptations for dodecylbenzenesulfonyl azide production .
Dodecylbenzenesulfonyl azide finds application in various areas:
- Synthetic Chemistry: It is primarily used in organic synthesis for generating diazo compounds that serve as intermediates in further chemical transformations.
- Material Science: The compound has applications in materials science for creating functionalized polymers and materials through click chemistry methodologies.
- Pharmaceutical Development: Its ability to introduce nitrogen functionalities makes it useful in drug discovery and development processes.
Dodecylbenzenesulfonyl azide shares similarities with other sulfonyl azides but possesses unique characteristics due to its long hydrophobic dodecyl chain. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| p-Acetamidobenzenesulfonyl Azide | C${9}$H${10}$N${3}$O${2}$S | Considered safer than other sulfonyl azides |
| Mesylenesulfonyl Azide | C${7}$H${9}$N${3}$O${2}$S | More reactive; used in similar synthetic applications |
| Tosylenesulfonyl Azide | C${9}$H${9}$N${3}$O${2}$S | Known for high reactivity; often used in diazo transfer |
Uniqueness: Dodecylbenzenesulfonyl azide's long carbon chain enhances its solubility in non-polar solvents and may influence its reactivity and stability compared to shorter-chain analogs. This property makes it particularly useful in specific synthetic contexts where hydrophobic interactions are advantageous.
Structural Characteristics and Nomenclature
Dodecylbenzenesulfonyl azide exists in isomeric forms, with the para (4-dodecyl) and ortho (2-dodecyl) configurations being most prevalent. The IUPAC name for the para isomer is N-diazo-4-dodecylbenzenesulfonamide, while the ortho isomer is designated N-diazo-2-dodecylbenzenesulfonamide. Common synonyms include p-dodecylbenzenesulfonyl azide, DBSA, and dodecylbenzenesulfonylazide.
Key Molecular Features:
The compound’s structure comprises a benzene ring substituted with a sulfonyl azide group (-SO₂N₃) and a dodecyl chain (-C₁₂H₂₅), which enhances its solubility in non-polar solvents while maintaining reactivity in polar environments.
Synthesis and Isomerism
Dodecylbenzenesulfonyl azide is synthesized via the reaction of dodecylbenzenesulfonyl chloride with sodium azide in acetone. The isomeric ratio depends on the starting sulfonyl chloride mixture, which may contain both para and ortho isomers. The para isomer is preferred in most synthetic applications due to its superior reactivity and stability.
Dodecylbenzenesulfonyl Azide possesses the molecular formula C₁₈H₂₉N₃O₂S [1] [2] [3] [4]. This stoichiometric composition indicates that each molecule contains eighteen carbon atoms, twenty-nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of the compound has been consistently reported across multiple sources as 351.51 daltons [1] [4] [5] [6] [7]. ChemSpider provides a precise value for the average molecular mass of 351.509 daltons [3], while the exact mass (monoisotopic mass) is documented as 351.198048 daltons [3]. This difference between the average and monoisotopic molecular masses reflects the natural isotopic distribution of the constituent atoms, particularly the contribution of carbon-13 and sulfur-34 isotopes in the average mass calculation.
The Chemical Abstracts Service registry number for this compound is 79791-38-1 [1] [2] [3] [4] [8], which serves as a unique identifier in chemical databases and literature. Additional database identifiers include the PubChem Substance Identification number 87569002 [1] and the MDL number MFCD00274161 [1] [4] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₉N₃O₂S | [1] [2] [3] |
| Molecular Weight | 351.51 Da | [1] [4] [5] |
| Average Mass | 351.509 Da | [3] |
| Monoisotopic Mass | 351.198048 Da | [3] |
| CAS Registry Number | 79791-38-1 | [1] [2] [3] |
Isomeric Forms and Stereochemical Considerations
The isomeric diversity arises from the branched nature of the dodecyl chain attached to the benzene ring. The starting material, dodecylbenzenesulfonic acids, consists of a ninety-seven percent mixture of branched chain isomers [9], which directly contributes to the isomeric composition of the final azide product. The spectroscopic data for a representative mixture of four isomeric secondary dodecylbenzenesulfonyl azides demonstrates a ratio of 2.5:1.6:1.6:1.0 [9].
The compound exists in two primary positional isomers: 2-dodecylbenzenesulfonyl azide and 4-dodecylbenzenesulfonyl azide [2] [8] [10]. The 4-dodecylbenzenesulfonyl azide (para-substituted) form is the predominant commercial variant and has been more extensively characterized in the literature [10] [11]. The 2-dodecylbenzenesulfonyl azide (ortho-substituted) form represents an alternative positional isomer with the dodecyl substituent adjacent to the sulfonyl azide functional group [2].
From a stereochemical perspective, the azide functional group (-N₃) adopts a linear geometry with typical nitrogen-nitrogen bond lengths and angles. The azide moiety is bent with an N-N-N angle exhibiting values around 173-174 degrees, which is characteristic of azide groups [12]. The sulfonyl azide functional group displays C-S and S-N bond distances that are sensitive to the electron-withdrawing properties of the aromatic ring system [12].
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance Spectroscopy
The Nuclear Magnetic Resonance spectroscopic characterization of Dodecylbenzenesulfonyl Azide has been documented for the mixture of isomeric forms. The ¹H Nuclear Magnetic Resonance spectrum, recorded at 400 megahertz in deuterated chloroform, exhibits characteristic signals that reflect the complex isomeric nature of the compound [9].
The proton spectrum displays the following chemical shift ranges: 0.70-1.00 parts per million (multiplet, 6 hydrogen atoms), 1.00-1.50 parts per million (multiplet, 12 hydrogen atoms), 1.50-1.80 parts per million (multiplet, 6 hydrogen atoms), and 2.90-2.50 parts per million (multiplet, 1 hydrogen atom) corresponding to the aliphatic dodecyl chain protons [9]. The aromatic region shows signals at 7.25-7.45 parts per million (multiplet, 2 hydrogen atoms) and 7.87 parts per million (multiplet, 2 hydrogen atoms), representing the para-disubstituted benzene ring protons [9].
The ¹³C Nuclear Magnetic Resonance spectrum, acquired at 100 megahertz in deuterated chloroform, demonstrates the structural complexity through numerous carbon signals. The aliphatic carbon atoms of the dodecyl chain appear across a broad range: 12.07, 13.94, 14.02, 14.05, 14.07, 14.10, 20.63, 21.89, 22.50, 22.61, 22.63, 22.65, 22.69, 27.18, 27.48, 27.52, 27.58, 29.15, 29.26, 29.30, 29.32, 29.44, 29.46, 29.49, 29.51, 29.57, 29.61, 29.72, 31.69, 31.82, 31.83, 31.88, 31.91, 36.21, 36.34, 36.60, 36.61, 36.64, 38.06, 38.85, 40.24, 46.11, 46.38, and 48.15 parts per million [9]. The aromatic carbon signals appear at 127.55, 127.66, 128.33, 128.93, 129.01, 135.82, 135.85, 154.56, 154.82, 154.87, and 156.09 parts per million [9].
Infrared Spectroscopy
Infrared spectroscopic analysis reveals the characteristic vibrational frequencies of the functional groups present in Dodecylbenzenesulfonyl Azide. The most diagnostic absorption band appears at 2126 wavenumbers [9], which corresponds to the asymmetric stretching vibration of the azide functional group (-N₃). This frequency is consistent with the reported range for sulfonyl azides, where the azide stretching vibration typically occurs between 2100-2150 wavenumbers [13] [14] [15].
The compound exhibits additional characteristic infrared absorptions in the fingerprint region. The physical state of the compound at twenty degrees Celsius is described as a liquid with a light yellow to brown clear appearance [1] [16]. Ultraviolet-visible spectroscopy shows a lambda maximum absorption between 234.0 and 237.0 nanometers when measured in acetonitrile, with an absorbance (E1%1cm) minimum of 400 [1] [16].
For related sulfonyl azide compounds, infrared spectroscopy has proven valuable in monitoring reaction progress and identifying specific isomeric forms. The azide stretching frequency can be influenced by the electronic environment of the aromatic ring and the substitution pattern [14] [15].
Mass Spectrometry
Mass spectrometric analysis of Dodecylbenzenesulfonyl Azide provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 351, consistent with the calculated molecular weight [17]. The exact mass calculated for the molecular formula C₁₈H₂₉N₃O₂S is 351.198048 daltons, which serves as a reference for high-resolution mass spectrometric analysis [3].
Mass spectrometric fragmentation patterns for sulfonyl azides typically involve loss of nitrogen gas (N₂, molecular weight 28) through thermal decomposition of the azide functional group. This fragmentation pathway is characteristic of azide-containing compounds and results in the formation of highly reactive carbene intermediates. The fragmentation behavior has been utilized in analytical applications to confirm the presence of the azide functionality and to distinguish between different sulfonyl azide isomers.
| Spectroscopic Method | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Aromatic: 7.25-7.45, 7.87 ppm; Aliphatic: 0.70-2.90 ppm | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic: 127-156 ppm; Aliphatic: 12-48 ppm | [9] |
| IR (film) | Azide stretch: 2126 cm⁻¹ | [9] |
| UV-Vis (CH₃CN) | λmax: 234-237 nm | [1] [16] |
| MS | Molecular ion: m/z 351 | [17] |
Crystallographic Data and Conformational Studies
Limited crystallographic data are available for Dodecylbenzenesulfonyl Azide in the literature, primarily due to the compound's liquid state at room temperature and its typical commercial availability as an isomeric mixture rather than a pure single crystal suitable for X-ray diffraction analysis. The physical state of the compound at twenty degrees Celsius is consistently reported as a liquid [1] [16], which precludes conventional single-crystal X-ray diffraction studies.
However, structural insights can be inferred from related sulfonyl azide compounds that have been subjected to crystallographic analysis. Studies of simpler sulfonyl azides, such as 2-ethylimidazole-1-sulfonyl azide, have provided valuable information about the general structural parameters of the sulfonyl azide functional group [12]. These investigations reveal that the azide group adopts a bent geometry with N-N-N angles typically ranging from 173 to 174 degrees [12].
The nitrogen-nitrogen bond lengths within the azide functional group are characteristic, with N₃-N₄ distances of approximately 1.272 angstroms and N₄-N₅ distances of approximately 1.111 angstroms [12]. These values are consistent with the electronic structure of the azide group, where the terminal nitrogen-nitrogen bond exhibits partial triple bond character while the internal nitrogen-nitrogen bond shows predominantly single bond character with some double bond contribution.
For aromatic sulfonyl azides, the carbon-sulfur and sulfur-nitrogen bond distances are sensitive to the electronic properties of the aromatic substituents [12]. The electron-withdrawing nature of the sulfonyl azide group influences the bond lengths, with N₁-S and S-N₃ bonds being comparatively short at approximately 1.654 and 1.657 angstroms, respectively [12].
Conformational analysis of Dodecylbenzenesulfonyl Azide is complicated by the presence of the flexible dodecyl chain, which can adopt multiple conformations in solution and potentially in the solid state. The branched nature of the commercial dodecyl substituent further increases conformational complexity, as different isomers will exhibit distinct preferred conformations based on steric interactions and intramolecular forces.
The aromatic ring system provides a rigid framework that constrains the orientation of the sulfonyl azide functional group. The para-substitution pattern in the predominant commercial form places the dodecyl chain and sulfonyl azide group in a 1,4-relationship on the benzene ring, minimizing direct steric interactions between these bulky substituents.
Computational studies or theoretical conformational analysis would be valuable for understanding the preferred conformations of the various isomeric forms, but such detailed investigations have not been extensively reported in the available literature. The conformational flexibility of the dodecyl chain likely contributes to the compound's liquid state at room temperature and its solubility characteristics in organic solvents.
| Structural Parameter | Typical Value | Reference Source |
|---|---|---|
| N-N-N angle | 173-174° | [12] |
| N₃-N₄ bond length | ~1.272 Å | [12] |
| N₄-N₅ bond length | ~1.111 Å | [12] |
| N₁-S bond length | ~1.654 Å | [12] |
| S-N₃ bond length | ~1.657 Å | [12] |
| Physical state (20°C) | Liquid | [1] [16] |




